Home > Products > Building Blocks P16850 > N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine
N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine - 915924-40-2

N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine

Catalog Number: EVT-1705747
CAS Number: 915924-40-2
Molecular Formula: C7H13N3O
Molecular Weight: 155.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N‐(5‐(Alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i)

  • Compound Description: This series of compounds features an alkylthio group at the 5-position of the 1,3,4-oxadiazole ring and a benzamide substituent on the methylene linker. These compounds were synthesized and evaluated as alkaline phosphatase inhibitors. Notably, compound 6i demonstrated potent inhibitory activity with an IC50 value of 0.420 μM. []
  • Relevance: While these compounds share the core 1,3,4-oxadiazole structure with N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine, they differ in their substituents at the 5-position and the nature of the group attached to the methylene bridge. The presence of the alkylthio and benzamide groups in 6a-i significantly alters their pharmacological profile, targeting alkaline phosphatase, unlike the target compound. []

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (5a-h)

  • Compound Description: These derivatives feature a 2,4-dichlorophenyl group at the 5-position of the 1,3,4-oxadiazole ring. They were synthesized and investigated for their in vitro anticancer activity against cervical, liver, and breast cancer cell lines. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: This series features a pyridin-2-amine group attached to the methylene linker of the 1,3,4-oxadiazole scaffold. These compounds were synthesized and evaluated for their antimicrobial and anticancer activities. []
  • Relevance: These compounds share the core 1,3,4-oxadiazole structure and a methylene linker with N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine. The variation lies in the substituent at the 5-position of the oxadiazole ring (aryl/alkyl groups) and the presence of the pyridin-2-amine group instead of ethanamine in the target compound. This structural variation suggests potentially different biological profiles. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: This compound is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibited potent anti-inflammatory activity in vitro and in vivo while demonstrating a lower emetogenic potential compared to other PDE4 inhibitors. []

2,6-Difluoro-N-(2’-methyl-3’-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It demonstrated efficacy in preclinical models of rheumatoid arthritis and displayed a favorable safety profile, leading to its selection as a clinical candidate. []
  • Relevance: Although this compound features a 1,3,4-oxadiazole ring, like N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine, it incorporates a distinct biphenyl system and a 2,6-difluorobenzamide moiety. These structural variations contribute to its specific interaction with CRAC channels, unlike the target compound. []

Properties

CAS Number

915924-40-2

Product Name

N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine

IUPAC Name

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

Molecular Formula

C7H13N3O

Molecular Weight

155.2 g/mol

InChI

InChI=1S/C7H13N3O/c1-3-6-9-10-7(11-6)5-8-4-2/h8H,3-5H2,1-2H3

InChI Key

QLNBHJBPDCQEQQ-UHFFFAOYSA-N

SMILES

CCC1=NN=C(O1)CNCC

Canonical SMILES

CCC1=NN=C(O1)CNCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.